molecular formula C18H26N4O2 B10818885 Adb-butinaca CAS No. 2682867-55-4

Adb-butinaca

Cat. No.: B10818885
CAS No.: 2682867-55-4
M. Wt: 330.4 g/mol
InChI Key: GPWADXHYJAZPAX-OAHLLOKOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ADB-BUTINACA involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: ADB-BUTINACA undergoes several types of chemical reactions:

    Oxidation: Hydroxylation of the butyl side chain and the indazole ring.

    Reduction: Reduction of the carbonyl group in the carboxamide moiety.

    Substitution: N-dealkylation of the butyl side chain.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

ADB-BUTINACA has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.

    Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects and toxicological profile.

    Industry: Utilized in the development of new synthetic cannabinoids and related compounds

Mechanism of Action

ADB-BUTINACA exerts its effects by binding to the cannabinoid receptors CB1 and CB2. It acts as a full agonist at these receptors, leading to the activation of downstream signaling pathways. This activation results in various physiological and psychological effects, including euphoria, sedation, and altered perception .

Comparison with Similar Compounds

  • ADB-BINACA
  • ADB-PINACA
  • ADB-HEXINACA
  • ADB-5’F-BUTINACA
  • ADB-5’Br-BUTINACA
  • MDMB-BINACA

Comparison: ADB-BUTINACA is unique due to its specific structural modifications, such as the butyl side chain and the indazole core. These modifications contribute to its high binding affinity and potency at the cannabinoid receptors. Compared to other similar compounds, this compound exhibits distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and analytical purposes .

Properties

CAS No.

2682867-55-4

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-butylindazole-3-carboxamide

InChI

InChI=1S/C18H26N4O2/c1-5-6-11-22-13-10-8-7-9-12(13)14(21-22)17(24)20-15(16(19)23)18(2,3)4/h7-10,15H,5-6,11H2,1-4H3,(H2,19,23)(H,20,24)/t15-/m1/s1

InChI Key

GPWADXHYJAZPAX-OAHLLOKOSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)N)C(C)(C)C

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C

Origin of Product

United States

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